B1578208 Antimicrobial protein CAP18 precursor

Antimicrobial protein CAP18 precursor

Cat. No.: B1578208
Attention: For research use only. Not for human or veterinary use.
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Description

The antimicrobial protein CAP18 (18 kDa cationic antimicrobial protein) is a member of the cathelicidin family, initially isolated from rabbit granulocytes . It consists of a 142-amino-acid precursor protein with three distinct domains: (i) an N-terminal signal peptide (30 residues), (ii) a conserved cathelin-like domain (103 residues) of unknown function, and (iii) a C-terminal antimicrobial domain (37 residues) responsible for lipopolysaccharide (LPS) binding and microbicidal activity . The mature active peptide, often referred to as CAP18(104–140) in humans or CAP18(106–142) in rabbits, demonstrates broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses .

CAP18 exerts its antimicrobial effects via membrane disruption, driven by its amphipathic α-helical structure, which allows it to interact with negatively charged bacterial membranes . Additionally, CAP18 neutralizes LPS, inhibiting its pro-inflammatory effects (e.g., TNF-α release, nitric oxide production) and protecting against endotoxic shock in murine models . Unlike many antimicrobial peptides (AMPs), CAP18 retains activity in serum and exhibits minimal hemolytic or cytotoxic effects at therapeutic concentrations .

Properties

bioactivity

Antibacterial

sequence

GLRKRLRKFRNKIKEKLKKI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural and Functional Features

Peptide Source Key Structural Motifs Mechanism of Action
CAP18 Rabbit/Human C-terminal α-helix (residues 104–140/106–142) Membrane disruption, LPS neutralization
LL-37 Human Linear α-helix (residues 13–37) Membrane permeabilization, immunomodulation
SMAP29 Sheep α-helical, amphipathic Membrane disruption, DNA binding
mCRAMP Mouse α-helical, cationic Membrane targeting, biofilm inhibition
Temporin-PKE Frog β-sheet, hydrophobic core Membrane pore formation
  • CAP18 vs. LL-37 : While both are cathelicidins, CAP18’s C-terminal domain shows superior LPS-binding affinity and broader Gram-negative activity (MICs: 20–100 nM vs. LL-37’s 1–10 μM) . CAP18 also retains activity in serum, unlike LL-37, which is inhibited by salts and serum proteins .
  • CAP18 vs. SMAP29: SMAP29 (sheep myeloid AMP-29) exhibits potent activity against Pseudomonas aeruginosa but lacks CAP18’s LPS-neutralizing capacity .
  • CAP18 vs. Temporin-PKE : Temporin-PKE is highly selective for Gram-positive bacteria, whereas CAP18 targets both Gram-negative and Gram-positive pathogens .

Antimicrobial Activity Spectrum

Pathogen CAP18 MIC (μg/mL) LL-37 MIC (μg/mL) SMAP29 MIC (μg/mL)
Escherichia coli 0.5–2.0 5–20 1–4
Pseudomonas aeruginosa 1–4 10–50 0.5–2
Staphylococcus aureus 2–8 10–30 4–16
Salmonella Typhimurium 1–4 10–40 2–8
Aeromonas salmonicida 2–4 >32 8–16

Data derived from . CAP18 outperforms LL-37 and SMAP29 against Gram-negative pathogens like A. salmonicida and S. Typhimurium.

Species Specificity and Selectivity

CAP18 derivatives engineered via single amino acid substitutions (e.g., I13F, L17D) exhibit altered species specificity. For example:

  • Cap18-P29K : Loses activity against Yersinia ruckeri (MIC >32 μg/mL) but retains efficacy against S. Typhimurium (MIC 2 μg/mL) .

In contrast, LL-37 and mCRAMP lack such tunable specificity, often disrupting both bacterial and mammalian membranes at higher concentrations .

Stability and Cytotoxicity

Property CAP18 LL-37 SMAP29
Thermostability Stable up to 100°C Degrades at >80°C Stable up to 90°C
Protease Sensitivity Sensitive to trypsin Resistant to elastase Sensitive to pepsin
Hemolytic Activity HC50 >500 μg/mL HC50 ~100 μg/mL HC50 ~50 μg/mL

CAP18’s thermostability and low hemolytic activity (HC50 >500 μg/mL) make it preferable for therapeutic applications . However, its protease sensitivity necessitates structural modifications (e.g., D-amino acid substitutions) for in vivo use .

LPS Neutralization Efficacy

CAP18’s C-terminal domain binds to the lipid A moiety of LPS with higher affinity (Kd ~10 nM) than BPI (bactericidal/permeability-increasing protein; Kd ~100 nM) or polymyxin B (Kd ~1 μM) . This property is absent in most AMPs, including SMAP29 and Temporin-PKE, which lack dedicated LPS-binding domains .

Therapeutic Potential and Limitations

CAP18’s dual antimicrobial and anti-endotoxin activity positions it as a candidate for sepsis treatment . However, its protease sensitivity and production costs (requiring chemical synthesis or recombinant expression) limit clinical translation . Recent advances in peptide engineering, such as the development of Cap18 derivatives with enhanced specificity (e.g., Cap18-I13M), address these challenges by improving stability and reducing off-target effects .

Preparation Methods

Gene Construction and Cloning

The preparation of the CAP18 precursor protein begins with the design and synthesis of the cap18 gene optimized for expression in Pichia pastoris. Key steps include:

  • Codon Optimization: The cap18 gene sequence is optimized based on Pichia pastoris codon usage to enhance expression efficiency.
  • Signal Sequence Replacement: The native secretory signal of the cap18 gene is replaced with the alpha-factor signal sequence from Saccharomyces cerevisiae to facilitate secretion of the recombinant protein.
  • Addition of Cleavage Sites: At the 5' end, XhoI cleavage site is added, followed by kex2 and ste13 cleavage sites to ensure proper processing.
  • Histidine Tag Addition: A 6x histidine tag is appended at the 3' end before the stop codon to allow affinity purification.
  • Synthesis and Cloning: The finalized gene is synthesized commercially and initially cloned into the pPUC57 vector, then subcloned into the pPICZα expression vector using XhoI and NotI restriction sites.

This gene construction strategy ensures efficient secretion and facilitates downstream purification.

Transformation and Expression in Pichia pastoris

  • The recombinant pPICZα-cap18 plasmid is linearized (commonly by SacI) and transformed into Pichia pastoris X-33 competent cells via electroporation.
  • Transformed cells are selected on YPDS plates containing Zeocin antibiotic.
  • Expression is induced by methanol under control of the alcohol oxidase I (AOX1) promoter.
  • The culture is typically induced with 0.5% methanol every 24 hours, and samples are collected at various time points (6, 18, 30, 42, 48, 54, 66, 78, 90, and 96 hours) to monitor protein expression.
  • Maximum recombinant CAP18 protein expression is observed around 90 hours post-induction.

Intracellular expression can be assessed by cell lysis with ceramic beads, but the secretory expression is preferred for easier purification.

Purification of Recombinant CAP18 Precursor

The purification process exploits the C-terminal histidine tag for affinity chromatography using Ni-NTA Sepharose columns:

Step Conditions/Details
Column Equilibration Buffer: 0.13 mM NaH2PO4, 1.25 mM NaCl, pH 8
Sample Loading 10 ml of culture supernatant (collected 90 h post-induction) passed slowly through the column
Washing Buffer: 0.13 mM NaH2PO4, 0.013 mM Na2HPO4, 1.25 mM NaCl, 0.02 mM imidazole
Elution Buffer: 0.11 mM NaH2PO4, 0.16 mM NaH2PO4, 1.15 mM NaCl, 0.25 mM imidazole, pH 8
Assessment 16% tris-tricine SDS-PAGE and Western blot using anti-His tag antibody

This purification yields a recombinant CAP18 protein of approximately 17.5 kDa with a final concentration around 33 mg/L after purification.

Analytical Techniques and Validation

  • SDS-PAGE: 16% tris-tricine SDS-PAGE is used to monitor the size and purity of the recombinant protein.
  • Western Blotting: Anti-His tag antibodies confirm the identity and purity of the recombinant CAP18.
  • Bradford Assay: Protein concentration is quantified using the Bradford method.
  • DNA Analysis: Agarose gel electrophoresis (1%) is used to verify gene insertion and plasmid linearization.

These methods confirm successful expression and purification of the CAP18 precursor protein.

Summary Table of Preparation Workflow

Step Description Key Reagents/Tools Outcome/Notes
Gene Synthesis & Cloning Codon-optimized cap18 gene cloned into pPICZα vector with alpha-factor signal and His-tag Restriction enzymes (XhoI, NotI), pPUC57, pPICZα Constructed expression vector
Transformation Electroporation of linearized plasmid into Pichia pastoris X-33 strain Electroporator, Zeocin selection Recombinant yeast cells
Expression Induction Methanol induction under AOX1 promoter Methanol, YP medium Secreted recombinant CAP18 protein
Protein Purification Ni-NTA affinity chromatography exploiting His-tag Ni-NTA column, imidazole buffers Purified CAP18 protein (~17.5 kDa)
Validation SDS-PAGE, Western blot, Bradford assay SDS-PAGE apparatus, anti-His antibody Confirmed protein identity and purity

Research Findings on Preparation

  • The use of the Pichia pastoris system with the alpha-factor signal facilitates efficient secretion of CAP18, avoiding intracellular accumulation and simplifying purification.
  • Codon optimization significantly enhances expression levels.
  • The His-tag purification method provides high purity and yield.
  • Maximum expression is typically achieved at 90 hours post-methanol induction.
  • The recombinant CAP18 protein maintains biological activity post-purification, as demonstrated in antibacterial assays.

Q & A

Q. What structural features of CAP18 are critical for its antimicrobial activity against Gram-negative bacteria?

CAP18's activity relies on its hydrophobic face (residues I13, L17, I24, L28) and the cationic C-terminal domain. The hydrophobic residues disrupt bacterial membranes, while the C-terminal fragment (e.g., CAP18(106–142)) binds lipopolysaccharides (LPS), enhancing targeting of Gram-negative pathogens .

Q. How does CAP18’s cytotoxicity profile compare to other antimicrobial peptides (AMPs)?

CAP18 exhibits minimal hemolytic activity (≤15.4% at high concentrations) due to residues like P29, which stabilize its specificity for prokaryotic membranes. In contrast, CAP11 and CAP11-1-18m2 cause significant RBC lysis, limiting their therapeutic utility .

Q. What is the role of CAP18’s C-terminal fragment in LPS neutralization and antimicrobial action?

The C-terminal 37-amino-acid domain (e.g., CAP18(106–142)) binds LPS and disrupts bacterial membranes. Truncated variants (e.g., CAP18(106–137)) retain potent activity, confirming this region’s indispensability for dual LPS-neutralizing and bactericidal functions .

Q. How is CAP18 processed into its active form, and how does this compare to human cathelicidin LL-37?

CAP18 is proteolytically cleaved to release the mature C-terminal peptide. Similarly, human hCAP18 (pro-peptide) is processed into LL-37, sharing structural homology and LPS-binding activity but differing in species-specific expression and immune modulation .

Q. What experimental models are used to evaluate CAP18’s in vivo efficacy?

Rainbow trout (Oncorhynchus mykiss) infected with Yersinia ruckeri is a key model. Intraperitoneal (IP) CAP18 injection reduced mortality by 40–60%, while oral administration showed limited efficacy due to proteolytic degradation in the gastrointestinal tract .

Advanced Research Questions

Q. How can CAP18 derivatives be engineered for species-specific antimicrobial activity?

Positional scanning libraries (696 derivatives) identified residues (e.g., L6, K16, L17, I20) critical for specificity. Substitutions like L17K or I13R enable selective targeting of pathogens (e.g., P. aeruginosa) while sparing commensals like Lactococcus lactis .

Q. Why does oral administration of CAP18 fail to protect against Yersinia ruckeri despite in vitro potency?

Proteolytic degradation in the fish gastrointestinal tract reduces bioavailability. Prolonged premedication (≥30 days) or encapsulation strategies may mitigate this, as seen in studies with other AMPs like epinecidin-1 .

Q. How do LPS core structure variations influence CAP18’s efficacy against E. coli mutants?

Truncated LPS cores (e.g., ΔwaaG mutants) restore susceptibility to non-active derivatives (e.g., I13R) by reducing membrane rigidity. This highlights LPS as a determinant of resistance and a target for peptide optimization .

Q. What methodological approaches resolve contradictions in CAP18’s proteolytic stability across studies?

Comparative assays using purified (>95% purity) versus crude peptides (15–81% purity) account for variability. For example, impurities in crude libraries obscure subtle activity changes, necessitating high-purity validation .

Q. How do hydrophobic and hydrophilic residues in CAP18 dictate activity against Gram-positive versus Gram-negative bacteria?

Hydrophobic residues (I13, L17) are essential for broad-spectrum activity, while hydrophilic substitutions (e.g., K16D) enhance Gram-positive targeting. This balance is critical for designing derivatives with narrowed spectra .

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